molecular formula C13H10ClNO2 B6389941 5-(3-Chloro-2-methylphenyl)picolinic acid CAS No. 1261899-00-6

5-(3-Chloro-2-methylphenyl)picolinic acid

Cat. No.: B6389941
CAS No.: 1261899-00-6
M. Wt: 247.67 g/mol
InChI Key: MOYQMXFISXYBHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Chloro-2-methylphenyl)picolinic acid: is an organic compound with the molecular formula C14H11ClNO2 It is a derivative of picolinic acid, where the picolinic acid moiety is substituted with a 3-chloro-2-methylphenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Chloro-2-methylphenyl)picolinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The general reaction conditions include:

    Reagents: Aryl halide (3-chloro-2-methylphenyl halide), organoboron compound (picolinic acid derivative), palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).

    Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C) for several hours.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the methyl group to a carboxylic acid or aldehyde group.

    Reduction: Reduction reactions may involve the conversion of the nitro group (if present) to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium amide (NaNH2) or thiourea in polar solvents like dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry:

  • Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
  • Employed in the synthesis of novel organic compounds through various coupling reactions.

Biology:

  • Investigated for its potential as an antiviral agent due to its ability to inhibit viral entry into host cells.
  • Studied for its role in zinc transport and its interaction with zinc finger proteins.

Medicine:

  • Explored for its potential therapeutic applications in treating viral infections, such as SARS-CoV-2 and influenza A virus.
  • Evaluated for its immunomodulatory effects and potential use in treating autoimmune diseases.

Industry:

  • Utilized in the development of herbicides and pesticides due to its structural similarity to other picolinic acid derivatives with herbicidal activity.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-2-methylphenyl)picolinic acid involves its interaction with specific molecular targets and pathways. For instance:

    Antiviral Activity: The compound inhibits viral entry by targeting viral-cellular membrane fusion, thereby preventing the virus from entering host cells and replicating.

    Zinc Transport: It binds to zinc finger proteins, altering their structure and disrupting zinc binding, which can inhibit the function of these proteins involved in viral replication and cellular homeostasis.

Comparison with Similar Compounds

    Picolinic Acid: A parent compound with a carboxylic acid group at the 2-position of the pyridine ring.

    5-Chloro-2-picolinic Acid: A derivative with a chloro group at the 5-position.

    2-Methylpyridine: A precursor in the synthesis of picolinic acid derivatives.

Uniqueness:

    5-(3-Chloro-2-methylphenyl)picolinic acid: is unique due to the presence of both a chloro and a methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity.

  • Its specific substitution pattern allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-(3-chloro-2-methylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c1-8-10(3-2-4-11(8)14)9-5-6-12(13(16)17)15-7-9/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYQMXFISXYBHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CN=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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